Resistance to conventional oomycete fungicides threatens crop protection programs. Picarbutrazox (FRAC U17) offers a novel mode of action disrupting phospholipid biosynthesis, with no cross-resistance to phenylamides, CAAs, or QoIs. Benefits: * Exceptional activity against Pythium and Phytophthora at low rates. * Systemic/translaminar movement protects new growth. * Ideal seed treatment for damping-off control. * Rotational tool for resistance management. Available for R&D and formulation development.
Picarbutrazox is a recently developed systemic fungicide belonging to the novel tetrazolyloxime chemical class, specifically targeting oomycete pathogens like *Pythium* and *Phytophthora* species. It is classified by the Fungicide Resistance Action Committee (FRAC) under the unique code U17, signifying a mode of action that is not yet fully understood but is distinct from other established oomycete fungicides. This distinction is critical for its role in resistance management programs, as it shows no known cross-resistance with widely used fungicide classes such as phenylamides (e.g., metalaxyl), carboxylic acid amides (CAAs), or Quinone outside Inhibitors (QoIs). Picarbutrazox functions by disrupting the normal function of the pathogen's cellular membrane, affecting phospholipid biosynthesis.
Substituting Picarbutrazox with common oomycete fungicides like metalaxyl (a phenylamide) or mandipropamid (a CAA) is often untenable in modern disease management programs due to widespread pathogen resistance. Picarbutrazox's classification in the unique FRAC group U17 means it lacks cross-resistance with these and other major fungicide classes. This makes it a critical tool for controlling pathogen populations that have developed resistance to established, chemically distinct alternatives. Therefore, in environments with known or suspected fungicide resistance, Picarbutrazox is not directly interchangeable with older compounds, and its procurement is justified for maintaining effective disease control and managing the long-term viability of other fungicides in rotational programs.
Picarbutrazox demonstrates exceptionally high intrinsic activity against a wide range of *Pythium* species, a key driver of seedling diseases. In a comprehensive in vitro study of 528 isolates across 40 different *Pythium* species, the mean EC50 value (the concentration required to inhibit 50% of mycelial growth) for Picarbutrazox was 0.000376 mg/L. This level of potency is significantly higher than that of established fungicides like mefenoxam, for which sensitivity testing is conducted at concentrations orders of magnitude higher (0.01 to 100 mg/L).
| Evidence Dimension | In-vitro Mycelial Growth Inhibition (EC50) |
| Target Compound Data | Mean EC50 = 0.000376 mg/L (across 40 Pythium species) |
| Comparator Or Baseline | Mefenoxam (common benchmark): Typical test concentrations range from 0.01 to 100 mg/L, indicating a much lower intrinsic potency. |
| Quantified Difference | Picarbutrazox is effective at concentrations several orders of magnitude lower than mefenoxam. |
| Conditions | In vitro mycelial growth inhibition assay on potato dextrose agar across 528 isolates of 40 *Pythium* species. |
This high intrinsic potency allows for very low use rates, particularly in applications like seed treatments, providing effective disease control with a lower active ingredient load.
In greenhouse trials against *Phytophthora capsici* on pepper plants, Picarbutrazox demonstrated superior protective and curative performance compared to the established CAA fungicide, dimethomorph. When applied protectively at 200 mg/L, Picarbutrazox provided 100% disease control, whereas dimethomorph provided 77.52% control. In a curative context (applied after infection), Picarbutrazox showed 41.03% efficacy, outperforming dimethomorph's 36.15% efficacy at the same concentration.
| Evidence Dimension | Disease Control Efficacy (%) vs. *P. capsici* |
| Target Compound Data | Protective Activity: 100%; Curative Activity: 41.03% |
| Comparator Or Baseline | Dimethomorph: Protective Activity: 77.52%; Curative Activity: 36.15% |
| Quantified Difference | +22.48% in protective activity; +4.88% in curative activity |
| Conditions | Greenhouse assay on pepper plants, both fungicides applied at 200 mg L-1. |
This demonstrates greater reliability in preventing disease establishment and offers a marginal but notable advantage in post-infection treatment, justifying its selection for applications demanding high efficacy.
Picarbutrazox exhibits excellent systemic translocation within plants, a critical attribute for protecting untreated new growth. Studies using high-performance liquid chromatography (HPLC) have confirmed its ability to move systemically in pepper plants. Further research in cabbage demonstrated that the compound readily translocates from the roots to the shoots, facilitated by its relatively low molecular weight (409.44 g/mol), which allows for efficient vascular transport. This mobility ensures the active ingredient is distributed within the plant, providing more comprehensive protection than non-systemic, contact-based fungicides.
| Evidence Dimension | Systemic Translocation |
| Target Compound Data | Confirmed systemic (acropetal) movement in pepper and cabbage. |
| Comparator Or Baseline | Contact fungicides (e.g., mancozeb) which lack significant systemic movement and do not protect new growth. |
| Quantified Difference | Qualitatively different mode of plant protection (systemic vs. contact). |
| Conditions | HPLC analysis in pepper plants and residue analysis in cabbage following soil application. |
This systemic activity reduces the need for perfect spray coverage and protects new leaves and stems that emerge after application, a key process advantage over non-systemic alternatives.
Given its exceptionally high intrinsic activity against a broad spectrum of *Pythium* species at very low concentrations, Picarbutrazox is an ideal choice for seed treatment formulations. Its use provides robust protection for seedlings against damping-off and root rot, establishing a healthy plant stand, which is a known issue where alternatives like mefenoxam may face resistance or require higher application rates.
Due to its unique mode of action and lack of cross-resistance with CAA fungicides, Picarbutrazox is highly suitable for rotational spray programs targeting *Phytophthora* blight. Its superior protective activity compared to a benchmark like dimethomorph makes it a strong candidate for preventative applications in integrated pest management (IPM) strategies to delay the development of resistance to other fungicide classes.
The demonstrated systemic and translaminar activity of Picarbutrazox makes it a preferred option for controlling downy mildew in crops with rapid growth and dense canopies, such as lettuce or cucumbers. Its ability to move within the plant ensures protection of new, untreated leaves, which is a significant process advantage over non-systemic fungicides that require complete and repeated coverage.